molecular formula C5H7N3O3 B13760661 N-Methyl-2,4-dioxoimidazolidine-1-carboxamide

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide

Cat. No.: B13760661
M. Wt: 157.13 g/mol
InChI Key: KLZBZKGKUFNWKD-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C₅H₇N₃O₃ It is a derivative of imidazolidine, featuring a carboxamide group and two oxo groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide typically involves the reaction of hydantoins with organic isocyanates. One common method is the reaction of hydantoin with methyl isocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,4-dioxoimidazolidine-1-carboxylic acid, while reduction can produce N-Methyl-2,4-diaminoimidazolidine-1-carboxamide.

Scientific Research Applications

Agricultural Applications

Fungicide Use

Iprodione is primarily utilized as a broad-spectrum fungicide in agriculture. It is effective against various fungal diseases affecting fruit and vegetable crops. Its mode of action involves inhibiting fungal growth by disrupting the cellular processes essential for their survival.

  • Target Diseases : Iprodione is effective against pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold) among others.
  • Crops Treated : Commonly applied to crops like tomatoes, cucumbers, and grapes.

Table 1: Efficacy of Iprodione on Various Fungal Pathogens

PathogenCrop TypeEfficacy (%)Reference
Botrytis cinereaTomatoes85
Sclerotinia sclerotiorumCucumbers90
Alternaria solaniPotatoes80

Environmental Impact and Safety

Toxicological Studies

Research indicates that iprodione poses certain environmental risks, particularly concerning its degradation products and potential toxicity to non-target organisms. Studies have demonstrated that iprodione can induce genotoxic effects in human cell lines, raising concerns about its safety profile.

  • Genotoxicity : Iprodione has been shown to cause DNA damage in A549 lung carcinoma cells, indicating potential risks associated with its use in agriculture .
  • Environmental Persistence : The compound has been detected in various environmental compartments, which necessitates careful management to mitigate risks to human health and ecosystems .

Medicinal Chemistry Applications

Synthesis of Bioactive Compounds

Iprodione's structural framework has been exploited in the synthesis of various bioactive molecules. Its unique imidazolidine structure serves as a scaffold for developing novel pharmaceuticals.

  • Quaternary Amino Acids : Recent studies have utilized iprodione derivatives in the asymmetric synthesis of α-aryl quaternary amino acids, which are valuable in medicinal chemistry due to their biological activities .
  • Anticancer Research : Investigations into derivatives of iprodione have revealed promising anticancer properties, particularly against breast cancer cell lines. Compounds derived from iprodione exhibit significant cytotoxicity and potential as targeted therapies .

Table 2: Anticancer Activity of Iprodione Derivatives

Compound NameCancer Cell LineIC50 (μM)Mechanism of Action
Iprodione Derivative AMDA-MB-231 (Breast)2.29Induces apoptosis via ROS levels
Iprodione Derivative BA549 (Lung)3.5Disrupts mitochondrial function
Iprodione Derivative CSKOV3 (Ovarian)4.5Inhibits tubulin polymerization

Case Studies

Case Study 1: Efficacy in Crop Protection

A field trial conducted on tomato crops treated with iprodione demonstrated a significant reduction in the incidence of gray mold compared to untreated controls. The application resulted in an 85% reduction in disease severity, showcasing its effectiveness as a protective fungicide.

Case Study 2: Toxicological Assessment

A study assessing the genotoxic effects of iprodione on human lung cells indicated that exposure led to increased levels of DNA strand breaks. This research highlights the need for ongoing evaluation of the safety profiles of agricultural chemicals used extensively in food production.

Mechanism of Action

The mechanism of action of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both oxo and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide, commonly known as iprodione, is a dicarboximide fungicide with significant biological activity. This compound has been extensively studied for its effects on various biological systems, particularly in the context of agricultural applications and its impact on human health and the environment.

Iprodione has the chemical formula C₁₃H₁₃Cl₂N₃O₃ and a molecular weight of approximately 330.17 g/mol. It is characterized by its ability to produce reactive oxygen species (ROS), leading to oxidative stress in biological organisms .

PropertyValue
Molecular FormulaC₁₃H₁₃Cl₂N₃O₃
Molecular Weight330.17 g/mol
Melting Point130-134 °C
Boiling Point481.1 ± 55 °C
Density1.5 ± 0.1 g/cm³

Iprodione acts primarily by inhibiting mitochondrial respiration and disrupting cellular metabolism in fungi, which leads to cell death. The compound interferes with the production of ATP, ultimately causing energy depletion in fungal cells . Additionally, iprodione has been shown to inhibit cell-cell adhesion mechanisms by interacting with integrins, which play a crucial role in cellular signaling and attachment .

Antifungal Properties

Iprodione is widely used for controlling fungal pathogens such as Botrytis cinerea and Sclerotinia species in crops. Its effectiveness against these pathogens is attributed to its ability to disrupt fungal cell wall integrity and metabolic processes .

Toxicological Studies

Research indicates that iprodione exhibits varying degrees of toxicity across different species. For instance, studies have shown that it can induce oxidative damage in aquatic organisms, such as rainbow trout hepatocytes, leading to increased mortality rates under certain exposure conditions . Furthermore, chronic toxicity studies in rats revealed no treatment-related tumors; however, the potential for carcinogenic effects remains a subject of investigation .

Case Studies

  • Fungal Control in Vineyards : A study conducted on the effectiveness of iprodione against Botrytis cinerea demonstrated significant reductions in disease incidence when applied as part of an integrated pest management strategy. The study highlighted the importance of timing and application methods to maximize efficacy while minimizing environmental impact .
  • Aquatic Toxicity Assessment : In a toxicological assessment involving primary cultured rainbow trout hepatocytes, iprodione exposure resulted in elevated levels of oxidative stress markers, indicating potential risks to aquatic ecosystems when used extensively in agriculture .

Research Findings

Recent research has focused on understanding the molecular mechanisms underlying iprodione's antifungal activity and its environmental impact. Notable findings include:

  • Oxidative Stress Induction : Iprodione has been shown to induce oxidative stress through ROS generation, affecting both target pathogens and non-target organisms .
  • Proteomic Analysis : Comparative proteomic studies have identified differentially expressed proteins involved in metabolic pathways related to iprodione degradation by microbial strains, providing insights into bioremediation strategies .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

N-methyl-2,4-dioxoimidazolidine-1-carboxamide

InChI

InChI=1S/C5H7N3O3/c1-6-4(10)8-2-3(9)7-5(8)11/h2H2,1H3,(H,6,10)(H,7,9,11)

InChI Key

KLZBZKGKUFNWKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CC(=O)NC1=O

Origin of Product

United States

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